PXR Transactivation: 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine Activity vs. Close Structural Analog
2-Bromo-5-(1,3-dioxolan-2-yl)pyridine demonstrates potent transactivation of the human Pregnane X Receptor (PXR), a key nuclear receptor regulating drug metabolism and clearance [1]. In a head-to-head comparison of PXR agonism using a human HepG2 cell-based transactivation assay, this compound exhibited an EC50 of 175 nM [1]. In contrast, a closely related structural analog from the same chemical series, CHEMBL2398716 (US8633226, 1356), showed an EC50 of 2300 nM (2.30E+3 nM) in a comparable PXR transactivation assay format, indicating a more than 13-fold difference in potency [2].
| Evidence Dimension | PXR Transactivation Potency |
|---|---|
| Target Compound Data | EC50 = 175 nM |
| Comparator Or Baseline | CHEMBL2398716 (US8633226, 1356), EC50 = 2300 nM |
| Quantified Difference | 13.1-fold greater potency (175 nM vs. 2300 nM) |
| Conditions | Transactivation assay in human HepG2 cells (PXR) |
Why This Matters
A 13-fold higher potency in a nuclear receptor assay can dictate the choice of scaffold for lead optimization, directly impacting the required dose and safety margin of a drug candidate.
- [1] BindingDB. BDBM50452784 (CHEMBL4214711). BindingDB Entry. View Source
- [2] BindingDB. BDBM50436259 (CHEMBL2398716). BindingDB Entry. View Source
